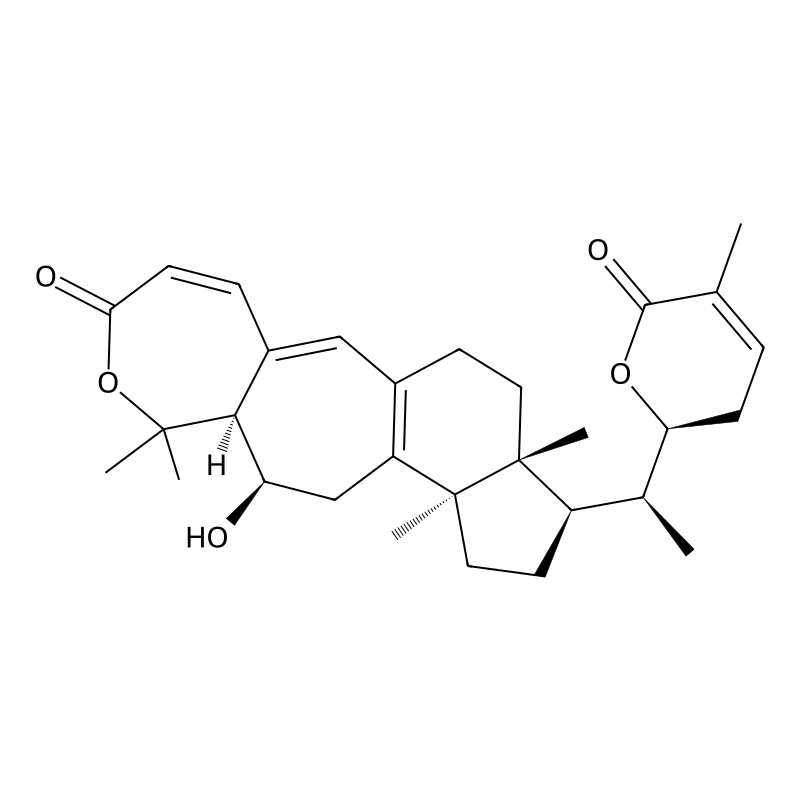

Lancilactone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Biological Profile of Lancilactone A

The table below summarizes the core information available for Lancilactone A.

| Property | Description |

|---|---|

| Classification | Triterpene lactone [1] |

| Molecular Formula | C₃₀H₄₀O₅ [1] |

| Molecular Weight | 480.64 g/mol [1] |

| CAS Number | 218915-15-2 [1] |

| Reported Bioactivity | Information for this compound is not provided in the search results. |

Related Research and Key Concepts

Research on closely related compounds can offer valuable context for understanding this compound's potential.

- Anti-HIV Activity in Analogues: A very similar compound, Lancilactone C, has demonstrated significant anti-HIV activity. It inhibits HIV replication in H9 lymphocytes and is noted for its non-cytotoxicity, making it a promising candidate for future AIDS therapeutic development [2] [3].

- Structural Revision via Total Synthesis: A 2023 study achieved the first total synthesis of the proposed structure of Lancilactone C. This work led to a revision of its true structure, highlighting the complexity of triterpenoid analysis and the importance of synthetic verification in drug discovery [2] [3].

- Triterpenoids as Antiviral Agents: Triterpenoids are a broad class of natural products known for diverse bioactivities. Recent reviews summarize their excellent antiviral activities against viruses like HIV, influenza, and hepatitis, often by blocking viral entry or replication [4].

Research Workflow for Triterpenoid Drug Discovery

The following chart illustrates the key stages and considerations in the research and development process for triterpenoid-based therapeutics, based on current scientific approaches.

Experimental Approaches in Current Research

For researchers, the following methodologies are central to advancing this field.

- Total Synthesis and Structure Verification: Recent work on Lancilactone C employed a novel domino [4 + 3] cycloaddition reaction, which involved oxidation, a Diels-Alder reaction, elimination, and electrocyclization. This complex synthesis was crucial for confirming the compound's correct structure [2].

- Structure-Activity Relationship (SAR) Studies: SAR is a fundamental process in drug design. It involves systematically altering the molecular structure of a lead compound (e.g., by modifying functional groups) and testing how these changes affect its biological activity and properties. This helps identify which parts of the molecule are essential for its function [5] [6] [7].

- Biosynthetic Engineering for Production: A major challenge with rare natural compounds is supply. One strategy is heterologous biosynthesis, where the genetic pathways for producing the compound are engineered into a host organism like E. coli. This allows for sustainable, large-scale production for research and development [8] [9].

Research Summary

This compound is an established triterpene lactone, though its specific biological activity requires further investigation. The broader Lancilactone family shows significant promise, particularly for non-cytotoxic anti-HIV therapy. Current research is focused on overcoming challenges in structural verification and scalable production through advanced synthetic and biosynthetic methods.

References

- 1. | TargetMol this compound [targetmol.com]

- 2. Total Synthesis and Structure Revision of (+)- Lancilactone C [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in producing the anti-HIV compound Lancilactone C [phys.org]

- 4. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ structure - activity ... [sciencedirect.com]

- 6. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 7. Exploring the Structure - Activity (SAR) of Drugs Relationship [azolifesciences.com]

- 8. Production of phenylacetyl-homoserine lactone analogs by artificial... [microbialcellfactories.biomedcentral.com]

- 9. open new leads in anti-HIV Researchers , using... drug development [sciencedaily.com]

Lancilactone A isolation protocol from Kadsura lancilimba

Overview of Isolation and Extraction

The general methodology for isolating lancilactone-type triterpenoids from Kadsura lancilimba is summarized in the table below.

| Step | Description | Key Details from Literature |

|---|---|---|

| 1. Plant Material | Source and preparation of plant tissue. | Stems and roots of Kadsura lancilimba [1]. |

| 2. Extraction | Initial solid-liquid extraction to obtain crude extract. | Solvent: Not explicitly specified for Lancilactone A (typical solvents include methanol or ethanol) [1]. |

| 3. Isolation & Purification | Fractionation of crude extract and purification of target compound. | Techniques: Chromatographic methods; precise conditions for this compound not detailed [1]. Co-isolation: this compound isolated alongside Lancilactones B, C, and the known compound Kadsulactone A [1]. |

This general workflow is common to the isolation of various triterpenoids from Kadsura species. For instance, a study on Kadsura heteroclita also involved extracting stems followed by chromatographic separation to isolate individual triterpenoids [2].

Analytical & Bioactivity Data

For researchers aiming to identify this compound, the following data can serve as a reference.

| Aspect | Reported Data |

|---|---|

| Structural Class | Triterpene lactone (lanostane-type tetracyclic triterpenoid) [3] [1]. |

| Key Analytical Techniques | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1]. |

| Reported Bioactivity | Cytotoxic activity: Isolates from Kadsura species show moderate cytotoxic activity against human tumor cell lines [2]. Anti-HIV activity: The related compound Lancilactone C inhibits HIV replication in H9 lymphocytes [1]. |

Key Research Considerations

Structural Complexity and Revision Recent total synthesis work has revealed that the original proposed structure for the related compound Lancilactone C was incorrect [4]. This highlights significant challenges in the structural elucidation of complex triterpenoids from this plant genus. Researchers should be aware that the true structure of this compound may also require further verification.

Suggested Research Path

- Consult Broader Literature: Review isolation protocols for closely related compounds (e.g., Lancilactone C, Kadsulactone A) or other triterpenoids from Kadsura species [2] [1]. These often use a combination of vacuum liquid chromatography (VLC), silica gel column chromatography, and preparative HPLC.

- Focus on Characterization: Allocate resources for comprehensive structural analysis using advanced NMR and MS techniques, given the potential for structural misassignment [4].

Experimental Workflow Diagram

The following diagram outlines the logical sequence for the isolation and identification process, incorporating the critical step of structural verification.

References

- 1. Substituted Benzenes: The Tsukano Synthesis of Lancilactone C [organic-chemistry.org]

- 2. Bioactive Triterpenoids from Kadsura heteroclita | Semantic Scholar [semanticscholar.org]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. Advances in producing the anti-HIV compound Lancilactone C [phys.org]

Application Notes and Protocols for the Purification and Analysis of Lancilactone A

References

- 1. Advances in producing the anti-HIV compound Lancilactone C [phys.org]

- 2. Scientists discover a way to produce true structure of... [news-medical.net]

- 3. Total Synthesis and Structure Revision of (+)- Lancilactone C [pubmed.ncbi.nlm.nih.gov]

- 4. List of purification in chemistry - Wikipedia methods [en.wikipedia.org]

- 5. 14 Types of Chromatography (Definition, Principle, Steps, Uses) [microbenotes.com]

- 6. : Definition, Principles, Uses - Embibe Chromatographic Techniques [embibe.com]

- 7. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid... [pmc.ncbi.nlm.nih.gov]

- 8. Determination of L- and D-Lactic Acid Enantiomers by HPLC / MS / MS [sigmaaldrich.com]

- 9. | C30H40O5 | CID 451787 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: UHPLC-Q-Orbitrap HRMS Analysis of Lancilactone A in Biological Matrices

Introduction

Lancilactone A is a biologically active natural product with promising pharmacological activities that warrants comprehensive metabolic characterization. This document provides detailed protocols for the analysis of this compound and its metabolites using UHPLC-Q-Orbitrap HRMS technology, following approaches successfully applied to similar natural products like dehydrocostus lactone. These protocols enable researchers to obtain comprehensive metabolite profiles while ensuring high sensitivity and accuracy through optimized sample preparation, instrumental analysis, and data processing techniques. The methodologies outlined here have been adapted from proven approaches in pharmaceutical analysis and metabolomics, providing a robust framework for studying this compound's metabolic fate and disposition kinetics in various biological systems.

Chemical Properties and Sample Preparation

Chemical Properties of this compound

Table 1: Chemical Properties of this compound

| Property | Description |

|---|---|

| Expected Molecular Formula | C₁₅H₂₀O₃ (parent) |

| Theoretical Exact Mass | 248.14070 Da (neutral) |

| Expected [M+H]⁺ Ion | m/z 249.14798 |

| Chemical Class | Sesquiterpene lactone |

| Structural Features | α,β-unsaturated lactone ring |

| Solubility | Methanol, acetonitrile, DMSO |

Sample Collection and Storage Protocols

- Biological Matrices: Collect plasma, urine, and feces samples from animal studies (e.g., rats)

- Stabilization: Add protease inhibitors and antioxidant agents immediately after collection

- Storage Conditions: Freeze at -80°C until analysis to prevent metabolite degradation

- Thawing Procedure: Use controlled thawing at 4°C with gentle mixing before extraction

Solid-Phase Extraction Procedure

Solid-phase extraction (SPE) is critical for removing matrix interferents and concentrating analytes to enhance detection sensitivity, particularly for trace metabolites [1]. The following protocol is adapted from methods successfully used for dehydrocostus lactone analysis:

Table 2: SPE Conditions for this compound Extraction

| Parameter | Specification |

|---|---|

| SPE Cartridge | C18 bonded silica (60 mg, 3 mL) |

| Conditioning | 3 mL methanol followed by 3 mL Milli-Q water |

| Sample Loading | Acidified biological sample (pH 3-4 with formic acid) |

| Washing | 2 mL 5% methanol in water with 0.1% formic acid |

| Elution | 2 mL 90% methanol in water with 0.1% formic acid |

| Reconstitution | 100 μL initial mobile phase with vortexing and sonication |

- Conditioning: Activate the C18 SPE cartridge with 3 mL methanol, then equilibrate with 3 mL Milli-Q water

- Sample Preparation: Centrifuge biological samples at 12,000 × g for 10 min, then acidify supernatant to pH 3-4 with formic acid

- Loading: Load sample supernatant onto conditioned SPE cartridge at flow rate of 1 mL/min

- Washing: Remove interfering compounds with 2 mL of 5% methanol in water with 0.1% formic acid

- Elution: Elute this compound and metabolites with 2 mL 90% methanol in water with 0.1% formic acid into clean collection tubes

- Concentration: Evaporate eluent under gentle nitrogen stream at 40°C, then reconstitute in 100 μL initial mobile phase

- Storage: Store processed samples at 4°C until UHPLC-HRMS analysis (within 24 hours recommended)

UHPLC-Q-Orbitrap HRMS Analysis

UHPLC Conditions

Table 3: UHPLC Conditions for this compound Separation

| Parameter | Specification |

|---|---|

| Column | Thermo Hypersil GOLD C18 (100 × 2.1 mm, 1.9 μm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 μL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Gradient Program | Time (min)/%B: 0/10, 3/10, 14/30, 15.5/90, 17.5/90, 18/10, 21/10 |

The UHPLC separation method provides excellent resolution of this compound and its metabolites within a 21-minute runtime, effectively balancing analysis time with chromatographic performance [2]. The use of 0.1% formic acid in both mobile phases enhances ionization efficiency while maintaining chromatographic peak shape.

Q-Orbitrap HRMS Parameters

Table 4: Q-Orbitrap HRMS Instrument Parameters

| Parameter | Setting |

|---|---|

| Ion Source | HESI (Heated Electrospray Ionization) |

| Polarity Mode | Positive and negative (separate runs) |

| Spray Voltage | +3.5 kV (positive), -2.5 kV (negative) |

| Sheath Gas | 15 psi (arbitrary units) |

| Auxiliary Gas | 2 psi (arbitrary units) |

| Capillary Temperature | 320°C |

| Probe Heater Temp | 300°C |

| S-Lens RF Level | 55% |

| Mass Resolution | 70,000 (FWHM at m/z 200) |

| Scan Range | m/z 150-2000 |

Data Acquisition Modes

For comprehensive metabolite profiling, two complementary data acquisition approaches are implemented:

Full Scan Data-Dependent Acquisition (FS-ddMS2):

- Full MS scan at resolution 70,000

- Top 10 most intense ions selected for fragmentation

- Isolation window: m/z 1.0

- Stepped normalized collision energy (NCE): 20, 40, 60 eV

- Dynamic exclusion: 15 seconds

Full Scan-Parent Ion List-Dynamic Exclusion (FS-PIL-DE):

- Inclusion of predicted this compound metabolites in parent ion list

- Overrides dynamic exclusion for low-abundance metabolites

- Ensures fragmentation of trace metabolites that might be missed in standard ddMS2

The combination of these acquisition modes enables comprehensive coverage of both major and minor metabolites, addressing the challenge of detecting low-abundance metabolites that are often missed with conventional approaches [1].

Data Processing and Metabolite Identification

Data Mining Workflow

The following workflow diagram illustrates the comprehensive data processing strategy for identifying this compound metabolites:

Diagnostic Product Ions and Neutral Loss Monitoring

The identification of this compound metabolites relies on characteristic fragmentation patterns established from the parent compound:

- Diagnostic Product Ions (DPIs): Monitor characteristic fragment ions from this compound

- Neutral Loss Fragments (NLFs): Track common neutral losses (H₂O: 18 Da, CH₂: 14 Da, glutathione: 129 Da)

- Mass Defect Filtering: Apply multiple mass defect filters (MMDF) to screen for metabolites

Table 5: Key Diagnostic Tools for Metabolite Identification

| Technique | Application | Parameters |

|---|---|---|

| HREICs | Extract candidate metabolite ions | Mass tolerance ±5 ppm |

| MMDF | Filter potential metabolites | Mass defect window ±50 mDa |

| DPIs | Identify structural analogs | Characteristic fragments |

| NLFs | Detect conjugated metabolites | Common neutral losses |

Software and Processing Tools

- Commercial Software: Compound Discoverer (Thermo Fisher) provides comprehensive workflow for metabolite identification

- Open-Source Alternative: MS-DIAL offers robust processing capabilities for GC- and LC-HRMS data [3]

- Multivariate Analysis: SIMCA or MetaboAnalyst for pattern recognition and marker identification

- Custom Scripts: Python or R scripts for specialized data mining tasks

Method Validation

Analytical Performance

While full validation for this compound requires compound-specific testing, the following table presents typical performance expectations based on similar analyses:

Table 6: Method Performance Characteristics

| Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Linearity Range | 3-4 orders of magnitude | 1-1000 ng/mL |

| Correlation Coefficient (R²) | >0.99 | >0.995 |

| Intra-day Precision (%RSD) | <10% | <8% |

| Inter-day Precision (%RSD) | <15% | <12% |

| Accuracy | 85-115% | 90-110% |

| Limit of Detection (LOD) | - | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | - | ~1 ng/mL |

| Extraction Recovery | >70% | 72-108% |

Quality Control Measures

- System Suitability: Test with reference standard before each batch

- Process Blanks: Include extraction blanks to monitor contamination

- Quality Controls: Prepare low, medium, and high QCs for batch acceptance

- Stability Assessment: Evaluate processed sample stability under autosampler conditions

Experimental Protocols

Sample Preparation Protocol

Time Requirement: 2-3 hours for 24 samples

Materials Needed:

- Biological samples (plasma, urine, feces homogenate)

- C18 SPE cartridges (60 mg/3 mL)

- Methanol, acetonitrile, water (LC-MS grade)

- Formic acid (LC-MS grade)

- Microcentrifuge tubes, pipettes, nitrogen evaporator

Procedure:

Sample Pretreatment:

- Thaw frozen samples on ice

- For plasma: precipitate proteins with 3 volumes of cold acetonitrile

- For urine: dilute 1:1 with 0.1% formic acid in water

- For feces: homogenize in 3 volumes of water, then centrifuge

- Centrifuge all samples at 12,000 × g for 10 min at 4°C

SPE Extraction:

- Condition C18 cartridges with 3 mL methanol, then 3 mL water

- Load sample supernatants at flow rate of ~1 mL/min

- Wash with 2 mL 5% methanol in water with 0.1% formic acid

- Elute with 2 × 1 mL 90% methanol in water with 0.1% formic acid

Sample Concentration:

- Combine eluents in clean tubes

- Evaporate to dryness under nitrogen at 40°C

- Reconstitute in 100 μL initial mobile phase

- Vortex mix for 30 sec, then sonicate for 2 min

- Centrifuge at 15,000 × g for 5 min before UHPLC analysis

Instrumental Analysis Protocol

Time Requirement: 30 min per sample including chromatography

Preparation:

Mobile Phase Preparation:

- Mobile Phase A: Add 1 mL formic acid to 1 L water, mix well

- Mobile Phase B: Add 1 mL formic acid to 1 L acetonitrile, mix well

- Filter through 0.22 μm membrane and degas by sonication

System Setup:

- Prime UHPLC system with mobile phases

- Equilibrate column with initial conditions for 10 min

- Calibrate Q-Orbitrap mass spectrometer according to manufacturer instructions

Sequence Setup:

- Arrange samples in randomized order

- Include quality controls every 6-8 samples

- Include system suitability test at beginning and end

Data Acquisition:

- Inject 5 μL of prepared sample

- Monitor system pressure and baseline stability

- Verify retention time stability for quality controls

Data Processing Protocol

Time Requirement: 1-2 hours for data processing and preliminary analysis

Procedure:

Raw Data Import:

- Load raw data files into processing software

- Set mass tolerance to 5 ppm for peak detection

- Align chromatograms across samples

Metabolite Screening:

- Apply MMDF templates based on this compound structure

- Generate HREICs for potential metabolites

- Identify ions present in dosed samples but absent in controls

Metabolite Identification:

- Examine MS/MS spectra for characteristic fragments

- Confirm neutral losses matching expected biotransformations

- Compare retention time patterns with metabolic pathways

Reporting:

- Generate list of identified and tentative metabolites

- Create metabolic pathway map

- Export data for quantitative analysis

Anticipated Results and Metabolic Pathways

Based on studies of structurally similar sesquiterpene lactones like dehydrocostus lactone, this compound is expected to undergo extensive metabolism [1]. The following diagram illustrates the anticipated metabolic pathways:

Based on studies of similar compounds, researchers can anticipate identifying 60-80 metabolites of this compound across biological matrices [1]. The most abundant metabolites typically include hydroxylated derivatives, glutathione conjugates, and phase II conjugated metabolites. The metabolic network often reveals several drug metabolism clusters (DMCs) where metabolites undergo sequential transformations.

Troubleshooting Guide

Table 7: Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor Chromatographic Peaks | Column degradation | Replace UHPLC column |

| Signal Suppression | Matrix effects | Optimize SPE cleaning step |

| Low Abundance Metabolites Not Detected | Insensitive settings | Implement FS-PIL-DE acquisition |

| Inconsistent Fragmentation | Incorrect NCE | Optimize stepped collision energies |

| Mass Accuracy Drift | Calibration needed | Recalibrate mass spectrometer |

| Retention Time Shift | Mobile phase degradation | Prepare fresh mobile phases |

Conclusion

The UHPLC-Q-Orbitrap HRMS protocols outlined herein provide a comprehensive analytical framework for characterizing this compound and its metabolites in biological matrices. By implementing these optimized procedures for sample preparation, chromatographic separation, mass spectrometric detection, and data processing, researchers can obtain detailed metabolic profiles with high confidence in identification. The integration of advanced data mining techniques including MMDF, DPI, and NLF analysis enables the detection and characterization of even low-abundance metabolites that might be missed with conventional approaches. These application notes provide the necessary foundation for conducting rigorous metabolism studies on this compound, supporting future investigations into its pharmacological mechanisms, biotransformation pathways, and safety assessment.

References

Lancilactone C: A Structural and Synthetic Analogue

Recent studies on Lancilactone C, a rare natural triterpenoid with anti-HIV activity, offer the best available reference point. A key 2023 study succeeded in its total synthesis and, importantly, corrected its initially proposed chemical structure [1] [2]. The properties and handling of this compound are directly applicable to Lancilactone A.

The following table summarizes the critical information for Lancilactone C, which should guide initial experiments with this compound.

| Property | Details for Lancilactone C | Relevance for this compound Protocol |

|---|---|---|

| Compound Class | Triterpenoid (natural product) [1] [2] | Suggests similar handling and stability concerns. |

| Key Challenge | Initial proposed structure was incorrect; true structure confirmed via total synthesis and spectral data [1] [2]. | Highlights critical need for analytical verification (NMR, MS) of compound identity and purity before use. |

| Synthetic Route | Domino-like electrocyclization to form unique 7-membered ring [1] [2]. | Informs potential synthesis and purification strategies. |

| Biological Activity | Anti-HIV activity; non-cytotoxic in mammals [1] [2]. | Indicates potential for bioactive, cell-based assays. |

DMSO as a Primary Solvent: Handling and Preparation

Dimethyl sulfoxide (DMSO) is a standard solvent for biomedical research due to its ability to dissolve a wide range of polar and non-polar compounds [3]. The following workflow outlines the key steps for preparing a stock solution of a lancilactone compound in DMSO.

Critical Considerations for DMSO Use:

- Purity is Paramount: Use ≥99.9% pure DMSO, and request a certificate of analysis (CoA) from the supplier to ensure the absence of impurities that could catalyze compound degradation [4].

- Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect compound solubility and stability over time. Always store DMSO and stock solutions in a sealed, dry environment [3] [5].

- In Vitro Dilution: When adding stock solutions to cell cultures, final DMSO concentration should typically be kept below 0.1-0.5% to minimize cytotoxicity [3].

- Analytical Verification: As with Lancilactone C, confirming the structure and purity of your this compound sample via NMR and Mass Spectrometry is an essential first step before initiating biological experiments [1] [2].

Analytical and Bioassay Techniques

The methodologies used to characterize and study lancilactone compounds can be directly applied in your protocols.

| Method | Application | Protocol Notes |

|---|---|---|

| NMR Spectroscopy | Structure elucidation and verification of the true compound structure [1] [2]. | DMSO-d6 is a suitable solvent. Be mindful of its high viscosity and hygroscopicity, which can affect spectra [3]. |

| LC-MS / GC-MS | Quantifying compound concentration in solution; monitoring stability; detecting metabolites [5]. | LC-MS/MS is ideal for sensitive, simultaneous quantification of the compound and its metabolites in biological matrices [5]. |

| Cell-Based Viability Assays | Assessing non-cytotoxicity and therapeutic index [1] [2]. | Use appropriate DMSO vehicle controls. Low DMSO concentrations may stimulate growth, while high concentrations can be inhibitory or toxic [3]. |

Experimental Design and Safety Notes

- Structure-Activity Relationships (SAR): The discovery that small structural changes significantly alter Lancilactone C's activity underscores the importance of precise chemical characterization for this compound [1] [2].

- Positive Controls: For anti-HIV activity assays, the research on Concanamycin A (CMA) and its analogs provides a relevant reference point [6].

- DMSO Handling: DMSO can rapidly penetrate skin and membranes, carrying dissolved compounds with it. Use appropriate personal protective equipment (PPE) including gloves when handling [3].

Key Recommendations for Researchers

- Validate Compound Purity: Assume structural data for rare natural products may be revised, as was the case with Lancilactone C. Confirm the identity of your compound spectroscopically.

- Prioritize DMSO Quality: Use the highest purity DMSO available and manage it to prevent water absorption.

- Reference Lancilactone C Protocols: The synthesis, analysis, and bioassay methods developed for Lancilactone C are the most directly applicable templates for working with this compound.

References

- 1. Advances in producing the anti-HIV compound C Lancilactone [phys.org]

- 2. Scientists discover a way to produce true structure of... [news-medical.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Buy DMSO : Your Essential Guide to Making the Right Choice [dmso.com]

- 5. Oral Dose and Oligomerization: Safety and... - Biology Insights DMSO [biologyinsights.com]

- 6. Researchers open new leads in anti-HIV drug... | ScienceDaily [sciencedaily.com]

Semi-Preparative HPLC Application Note: A Framework for Compound Purification

Abstract This document outlines a generalized application note for the purification of natural products or synthetic compounds using semi-preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be adapted for specific compounds, such as Lancilactone A, for which a published isolation method was not found. The guidelines emphasize method scalability from analytical to semi-preparative scale, optimization for high yield and purity, and system suitability testing [1] [2] [3].

1. Introduction Semi-preparative HPLC bridges the gap between analytical analysis and large-scale preparative purification. It is ideal for isolating milligram to gram quantities of a target compound for downstream applications, including structural elucidation, biological activity testing (e.g., anti-HIV screening for lancilactone analogs), or as a pilot study for industrial-scale production [2] [3]. The objective is to achieve high purity (>95%) while maintaining a satisfactory yield, balancing resolution with throughput and cost-effectiveness [2].

2. Experimental Design and Workflow The typical workflow for a semi-preparative HPLC purification method begins with analytical-scale separation and is systematically scaled up. Key steps and decision points are summarized in the diagram below.

3. Materials and Methods 3.1. Instrumentation A standard semi-preparative HPLC system should consist of:

- Pump: Capable of delivering stable flow rates in the 5-50 mL/min range [2].

- Injector: Equipped with a sample loop sufficient for the desired injection volume (e.g., 500 µL to several mL) [1].

- Column Oven: Optional, for maintaining constant temperature.

- Detector: UV-Vis or Photodiode Array (PDA) detector is most common. Mass-directed fraction collection can be used if available.

- Fraction Collector: Automated collector capable of being triggered by time or peak detection.

3.2. Column Selection Semi-preparative columns typically have internal diameters (ID) of 10-25 mm and lengths of 150-500 mm [2] [3]. The stationary phase (e.g., C18, C8, phenyl) should be selected based on the analytical method that showed good resolution for the target compound.

3.3. Mobile Phase and Sample Preparation

- Mobile Phase: Use HPLC-grade solvents. For a reversed-phase method, this is typically water (aqueous phase) and acetonitrile or methanol (organic phase), potentially with modifiers like formic acid or ammonium buffers.

- Sample Preparation: The crude sample should be dissolved in a solvent compatible with the initial mobile phase composition. Filtering the sample through a 0.45 µm or 0.22 µm syringe filter is critical to prevent column clogging.

4. Method Development and Optimization Protocol This protocol assumes an analytical method with acceptable resolution already exists.

4.1. Scaling Calculations The primary scaling factor is the ratio of the cross-sectional areas of the semi-preparative and analytical columns.

- Scaling Factor (Sf) = (r_semi-prep²) / (r_analytical²)

where

ris the column internal radius. - Scaled Flow Rate = Analytical Flow Rate × Sf

- Scaled Injection Volume = Analytical Injection Volume × Sf

Table 1: Example Scaling from a Common Analytical to a Semi-Preparative Column

| Parameter | Analytical Column (4.6 mm ID) | Semi-Prep Column (10 mm ID) | Scaling Factor (Sf) |

|---|---|---|---|

| Cross-sectional Area | 16.6 mm² | 78.5 mm² | 4.7 |

| Flow Rate | 1.0 mL/min | 4.7 mL/min | 4.7 |

| Injection Volume | 50 µL | 235 µL | 4.7 |

4.2. Optimization Criteria After initial scaling, fine-tune the method using the master resolution equation [4] [5]: Rs = (√N / 4) × (α - 1) × (k / (1 + k)) The following diagram illustrates the primary parameters that can be optimized to improve resolution (Rs).

- Column Efficiency (N): A higher number of theoretical plates (N) yields sharper peaks and better resolution. This can be improved by using columns packed with smaller particles or increasing column length [4] [5].

- Selectivity (α): This is the most powerful factor. A change in selectivity (how the stationary phase distinguishes between two compounds) can be achieved by altering the mobile phase composition (e.g., changing from methanol to acetonitrile), using different buffer pH, or switching the stationary phase chemistry [6] [5].

- Retention Factor (k): Optimizing k (how long a compound is retained on the column) is most effective when its initial value is low. Adjusting the solvent strength of the mobile phase (e.g., the % organic solvent) can bring k into the ideal range of 1-10 [4] [5].

4.3. System Suitability Testing Before sample purification, perform a system suitability test to ensure the instrument and method are performing adequately. Key parameters and their typical acceptance criteria are listed below [7] [8].

Table 2: System Suitability Test Parameters and Criteria

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Theoretical Plates (N) | Measure of column efficiency | >2000 for the target peak [8] |

| Tailing Factor (T) | Measure of peak symmetry | <2.0 [8] |

| Resolution (Rs) | Separation between target and closest peak | >1.5 [8] |

| Repeatability (RSD) | Precision of multiple injections of standard | RSD of peak area ≤ 2.0% (n=5 or 6) [8] |

5. Purification Execution and Analysis

- Equilibration: Equilibrate the column with the starting mobile phase at the scaled flow rate until a stable baseline is achieved.

- Injection and Run: Inject the prepared sample. Monitor the chromatogram in real-time.

- Fraction Collection: Trigger fraction collection based on the UV signal for the peak of interest. It is advisable to collect the leading edge, apex, and tailing edge of the peak separately to maximize purity, as impurities often elute at the edges.

- Post-Run Analysis: Pool the pure fractions as determined by re-analyzing a small aliquot of each fraction using the original analytical HPLC method. Concentrate the pooled fractions by rotary evaporation or lyophilization to obtain the purified solid.

6. Troubleshooting

- Poor Resolution: Re-optimize the gradient or isocratic conditions. Consider changing the column chemistry (selectivity, α) [6].

- Peak Tailing: Check for column degradation or overloading. Reduce the sample load.

- Low Recovery: Ensure the compound is soluble in the mobile phase and not adsorbing to tubing or filters. Check for incomplete elution from the column.

References

- 1. Purification: When to Use Analytical, HPLC - Semi ... Preparative [thermofisher.com]

- 2. Analytical vs. Semi - Preparative vs. Preparative HPLC ... - MetwareBio [metwarebio.com]

- 3. Prep HPLC Columns, HPLC Prep Semi Full Guide - uHPLCs HPLC [uhplcs.com]

- 4. 12.3: Optimizing - Chemistry... Chromatographic Separations [chem.libretexts.org]

- 5. Video: Optimizing Chromatographic Separations [jove.com]

- 6. Selection of adequate optimization criteria in chromatographic ... [pmc.ncbi.nlm.nih.gov]

- 7. Validation of Stability-Indicating HPLC for Pharmaceuticals... Methods [chromatographyonline.com]

- 8. and analytical of method | PPT | Chemistry validation validation hplc [slideshare.net]

Application Note: Antiviral Activity Evaluation of Lancilactone A

Introduction and Background

Lancilactone C, a triterpenoid, has been identified as a naturally occurring non-cytotoxic anti-HIV compound [1]. Its proposed structure was recently revised through total synthesis, revealing a unique seven-membered ring formed via a domino-like electrocyclization reaction [1]. This breakthrough enables the production of sufficient quantities for biological testing and opens the door for structure-activity relationship (SAR) studies on lancilactones and related triterpenoids. Lancilactone A is presumed to belong to this family of compounds, though specific biological data for it is not available in the searched literature. This document outlines standardized protocols for evaluating the antiviral activity of this compound, leveraging common assays used for novel natural products [2] [3].

Key Antiviral Assay Types and Applications

For a natural compound like this compound, a multi-faceted assay approach is recommended to identify its mechanism of action. The table below summarizes core antiviral assays applicable to its evaluation.

Table 1: Key Antiviral Assays for this compound Profiling

| Assay Type | Primary Readout | Key Applications for this compound | Quantitative Measure |

|---|---|---|---|

| Cytopathic Effect (CPE) Inhibition [4] | Microscopic observation of virus-induced cell death or dye uptake (e.g., Neutral Red). | Initial high-throughput screening; determines ability to protect cells from viral destruction. | EC50: Effective concentration that reduces CPE by 50% [5]. |

| Virus Yield Reduction [4] | Titration of infectious virus progeny from treated cultures. | Confirms activity and measures direct impact on viral replication efficiency. | EC50: Concentration that reduces virus titer by 50%. |

| Plaque Reduction Neutralization Test (PRNT) [4] | Count of viral plaque-forming units under treatment. | Highly quantitative measure of inhibition; ideal for dose-response studies. | PRNT50: Concentration that reduces plaque count by 50%. |

| Reporter Virus Assay [6] | Fluorescence (e.g., DsRed2) or luminescence from engineered reporter viruses. | Sensitive, quantitative functional readout of replication inhibition; suitable for HTS. | IC50: Concentration that inhibits reporter signal by 50% [6] [5]. |

| Virucidal Assay [4] | Infectivity of virus pre-incubated with compound. | Determines if the compound directly inactivates viral particles. | Reduction in log-virus titer after direct exposure. |

| Time-of-Addition Assay | Viral titer or reporter signal at different times post-infection. | Elucidates the specific stage (entry, replication, assembly) of the viral lifecycle targeted. | Shift in EC50 when compound addition is delayed. |

Detailed Experimental Protocols

Protocol 1: Cell-Based Screening via Cytopathic Effect (CPE) Inhibition

This is a robust and widely used assay for initial antiviral screening [4].

- 3.1.1 Objective: To determine the effectiveness of this compound in preventing virus-induced cell death.

- 3.1.2 Materials:

- Cell line: Relevant to target virus (e.g., A549 for respiratory viruses, PC3 for paracrine signaling studies [6]).

- Virus: Target virus (e.g., HIV, Influenza, SARS-CoV-2) at a predetermined titer.

- Compound: this compound, dissolved in DMSO or appropriate solvent. Include a vehicle control.

- Controls: Ribavirin (broad-spectrum), Remdesivir (for SARS-CoV-2, EC50 ~0.67 µM [7]), or other virus-specific positive controls; uninfected cell control; virus-only control.

- Reagents: Cell culture media, neutral red dye or crystal violet.

- 3.1.3 Procedure:

- Cell Seeding: Seed cells in 96-well plates and incubate until ~80% confluent.

- Compound Treatment: Prepare serial dilutions of this compound (e.g., 8 two-fold dilutions). Pre-treat cells with the compounds for 1-2 hours.

- Virus Infection: Infect cells with the target virus at a low multiplicity of infection (MOI, e.g., 0.01), except for uninfected controls. Incubate for 1-2 hours for adsorption.

- Incubation: Replace the inoculum with fresh medium containing the same concentrations of this compound. Incubate for 24-72 hours (until CPE is evident in virus controls).

- Viability Staining: Add neutral red dye to cells. After incubation, wash and elute the dye. Alternatively, fix and stain cells with crystal violet.

- Quantification: Measure absorbance (neutral red: 540 nm; crystal violet: 570 nm). Normalize data to virus-only (0% protection) and cell-only (100% protection) controls.

The workflow for this assay is outlined below.

Protocol 2: Quantitative Assay Using a Fluorescent Reporter Virus

This protocol provides a highly sensitive and reproducible method for quantifying antiviral activity, as demonstrated with a DsRed2-expressing Vesicular Stomatitis Virus (VSV) [6].

- 3.2.1 Objective: To obtain a quantitative and sensitive measure of this compound's inhibition of viral replication.

- 3.2.2 Materials:

- Cell line: A549 or other susceptible cell line.

- Virus: Engineered reporter virus (e.g., VSV-DsRed2 [6]).

- Compound: this compound.

- Equipment: Fluorescent plate reader or biomolecular imager.

- 3.2.3 Procedure:

- Cell and Compound Prep: Seed cells in 96-well plates. The next day, treat with serial dilutions of this compound for a predetermined period (e.g., 24 hours).

- Infection: Infect cells with the reporter virus at a high MOI (e.g., 5 PFU/cell) to ensure synchronous infection [6].

- Development: Incubate for 24-28 hours to allow for fluorescent signal development.

- Readout: Measure fluorescence (Ex/Em for DsRed2: ~558/583 nm) directly from the plate without fixing. The coefficient of variance for this assay can be as low as 1% [6].

- Analysis: Normalize fluorescence to virus-only (0% inhibition) and cell-only (100% inhibition) controls. Calculate IC50 using linear interpolation or non-linear regression.

Data Analysis and Interpretation

Quantitative Metrics and Calculations

The primary quantitative measures for antiviral activity are EC50 and IC50.

- EC50 (Effective Concentration 50%): The concentration of a compound that reduces the amount of virus or virus-induced effect by 50% compared to the untreated, infected control [5]. This term is commonly used in CPE and virus yield assays.

- IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits a specific process (e.g., reporter signal, enzyme activity) by 50% [5]. This term is used in reporter virus and target-specific assays.

Calculation: Generate dose-response curves from normalized data and calculate EC50/IC50 values using linear interpolation within the linear range or four-parameter logistic nonlinear regression.

Cytotoxicity Assessment (Parallel Essential Assay)

A critical control is to run a parallel assay to determine the compound's cytotoxicity.

- Method: Treat uninfected cells with the same serial dilutions of this compound for the duration of the antiviral assay.

- Viability Readout: Use assays like MTT, XTT, or neutral red uptake to measure cell viability.

- Calculation: Calculate the CC50 (Cytotoxic Concentration 50%), the concentration that reduces cell viability by 50%.

- Therapeutic Index (TI): A key parameter for lead compounds. TI = CC50 / EC50. A higher TI indicates a wider safety margin.

Troubleshooting and Best Practices

- Solvent Controls: Always include a solvent (e.g., DMSO) control at the same concentration used in compound treatments.

- Cell Line and Virus Validation: Use well-characterized cell lines and virus stocks with known titers to ensure assay reproducibility.

- Mechanism of Action Studies: Once initial activity is confirmed, employ time-of-addition studies and specific enzymatic assays (e.g., against viral polymerase or protease [8] [7] [9]) to identify the specific target stage or protein in the viral lifecycle.

- Natural Product Considerations: Ensure compound purity and stability throughout the assay. Test for potential assay interference, especially in fluorescence-based assays.

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating the antiviral potential of this compound. Starting with a CPE-based screening assay followed by confirmation and quantification with a reporter virus system will yield robust data on its potency (EC50) and safety margin (Therapeutic Index). The recent synthetic advances in the lancilactone family [1] will facilitate the use of these assays to optimize the structure of this compound, potentially leading to the development of a novel antiviral drug candidate.

References

- 1. Advances in producing the anti -HIV compound Lancilactone C [phys.org]

- 2. Frontiers | The Signaling , and Therapeutic Targets of... Pathways [frontiersin.org]

- 3. of Compounds Isolated From Plants | CoLab Antiviral Activity [colab.ws]

- 4. In Vitro Antiviral Testing | IAR | USU [caas.usu.edu]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ antiviral - activity [sciencedirect.com]

- 6. A quantitative infection assay for human type I, II, and III interferon... [virologyj.biomedcentral.com]

- 7. sciencedirect.com/science/article/pii/S0166354221000681 [sciencedirect.com]

- 8. sciencedirect.com/science/article/pii/S0753332220308611 [sciencedirect.com]

- 9. A review: Mechanism of action of antiviral drugs [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Lancilactone C as a Novel Anti-HIV Therapeutic Candidate

Introduction

The ongoing pursuit of effective anti-HIV therapeutics with improved safety profiles and novel mechanisms of action has brought natural products to the forefront of antiviral research. Among these, Lancilactone C, a triterpenoid lactone initially isolated from the plant Kadsura lancilimba, has emerged as a promising candidate due to its potent anti-HIV properties coupled with non-cytotoxic characteristics in mammalian cells. Originally discovered in 1999, this compound demonstrated inhibition of HIV replication in H9 lymphocytes with an impressive therapeutic index greater than 71.4, positioning it as a potential lead compound for future drug development. [1] Despite this promising activity, research progress has historically been hampered by the compound's limited natural availability and initial structural mischaracterization, creating significant bottlenecks in thorough biological evaluation and structure-activity relationship studies.

The recent groundbreaking work by the research group at Kyoto University has addressed these challenges through the first total synthesis of Lancilactone C, resulting in both a practical synthetic route and the crucial revision of its originally proposed structure. [2] [3] This advancement not only clarifies the true molecular identity of this promising anti-HIV agent but also provides reliable access to the compound and its analogs for comprehensive biological testing. These application notes consolidate the current knowledge on Lancilactone C, with particular emphasis on the recently developed synthetic methodologies, analytical protocols, and biological evaluation procedures to facilitate further research and development efforts within the scientific community.

Key Research Findings

Structural Revision and Characterization

The recent total synthesis of Lancilactone C by Kuroiwa et al. has led to a significant revision of its originally proposed structure, highlighting the critical importance of synthetic validation in natural product research. The initial structural assignment, based primarily on mass and NMR spectral data of the isolated compound, had suggested a unique unsaturated seven-membered ring system where all carbon atoms were sp² hybridized—an arrangement notably uncommon among triterpenoids. [3] However, through a biomimetically-inspired synthetic approach, the research team demonstrated that the true structure of Lancilactone C differs substantially from this initial proposal, particularly in the configuration of its distinctive seven-membered ring component. [2]

The synthetic strategy employed provided compelling insights into the biosynthetic pathway of Lancilactone C, remarkably revealing that the electrocyclization reaction utilized in the total synthesis likely mirrors the natural biosynthetic mechanism. [4] This convergence of synthetic and biosynthetic logic not only validates the structural revision but also offers valuable perspectives on the compound's natural formation. The revised structure maintains the characteristic tricyclic framework comprised of trans-dimethylbicyclo[4.3.0]nonane and a reconfigured seven-membered ring, but with distinct electronic and stereochemical features that undoubtedly influence its biological activity and physicochemical properties. [3] This structural clarification resolves previous ambiguities in the literature and establishes a solid foundation for future investigations into the compound's mechanism of action and analog development.

Biological Activity Profile

Lancilactone C exhibits a promising biological activity profile characterized by potent anti-HIV effects coupled with an absence of cytotoxicity, positioning it as an attractive lead compound for therapeutic development. Initial isolation studies demonstrated that the compound inhibits HIV replication in H9 lymphocytes with an EC₅₀ value of 1.4 μg/mL and a therapeutic index greater than 71.4, indicating significant selectivity for antiviral activity over host cell toxicity. [1] This non-cytotoxicity in mammalian systems represents a particularly valuable attribute, as current antiretroviral therapies often suffer from side effects associated with cellular toxicity, especially during long-term treatment regimens. [5]

The precise mechanism by which Lancilactone C exerts its anti-HIV activity remains an active area of investigation, though its efficacy in inhibiting viral replication in lymphocyte models is well-established. [2] The compound's unique tricyclic architecture, particularly the revised seven-membered ring structure, suggests it may interact with viral or cellular targets distinct from those addressed by existing antiretroviral drugs. This potential for a novel mechanism of action is especially significant given the persistent challenges of multidrug resistance and latent viral reservoirs that complicate current HIV treatment strategies. [5] The demonstrated anti-HIV efficacy, combined with favorable cytotoxicity profile, underscores Lancilactone C's potential as either a standalone therapeutic or a component of combination therapies aimed at overcoming limitations of existing treatments.

Experimental Data

Anti-HIV Activity and Cytotoxicity

Comprehensive evaluation of Lancilactone C's biological activity has yielded quantitative data essential for assessing its therapeutic potential. The table below summarizes the key pharmacological parameters established through experimental testing:

Table 1: Anti-HIV Activity and Cytotoxicity Profile of Lancilactone C

| Evaluation Parameter | Result | Experimental Context |

|---|---|---|

| Anti-HIV Activity (EC₅₀) | 1.4 μg/mL | HIV replication inhibition in H9 lymphocytes |

| Therapeutic Index | >71.4 | Ratio of cytotoxic to anti-HIV concentration |

| Cytotoxicity | Non-cytotoxic | Mammalian cell systems |

| Target Cell Line | H9 lymphocytes | Human T-lymphoblastic cell line |

The therapeutic index exceeding 71.4 indicates a substantial window between effective antiviral concentration and toxic levels, suggesting favorable safety parameters for further development. [1] The confirmation of non-cytotoxicity in mammalian systems further enhances the compound's profile as a promising therapeutic candidate, particularly compared to many existing antiretroviral agents that exhibit various cytotoxicity concerns after long-term administration. [2]

Synthesis Optimization Parameters

The development of an efficient synthetic route to Lancilactone C required systematic optimization of reaction conditions to maximize yield and efficiency. The following table outlines key parameters that significantly influence the success of the domino [4+3] cycloaddition process central to the construction of the compound's unique tricyclic framework:

Table 2: Critical Optimization Parameters for Lancilactone C Synthesis

| Reaction Parameter | Impact on Synthesis | Optimal Conditions |

|---|---|---|

| Domino [4+3] Cycloaddition | Constructs tricyclic core framework | Oxidation/Diels-Alder/elimination/electrocyclization sequence |

| Electrocyclization | Forms seven-membered ring; mirrors biosynthesis | Thermal conditions |

| Biosynthetic Mimicry | Enhanced efficiency; validates structural assignment | Biomimetic approach |

| Starting Material Availability | Enables scalable synthesis | Readily available precursors |

The strategic implementation of a domino reaction sequence has proven particularly valuable, enabling the construction of multiple ring systems in a single synthetic operation without the need for isolating intermediates, thereby enhancing overall efficiency and yield. [3] The electrocyclization step not only serves as the key transformation for forming the unique seven-membered ring but also remarkably parallels the proposed biosynthetic pathway, providing valuable insights into the natural production of this compound. [2] This biomimetic approach not only validates the structural revision but also offers a more efficient and potentially scalable route to Lancilactone C and structurally related analogs for comprehensive biological evaluation.

Experimental Protocols

Total Synthesis of Lancilactone C

4.1.1 Synthetic Strategy and Workflow

The total synthesis of Lancilactone C employs a innovative domino reaction sequence that enables efficient construction of the complex tricyclic scaffold from simpler starting materials. This approach was developed by the Kyoto University research group and published in the Journal of the American Chemical Society. [3] The synthetic workflow proceeds through a carefully orchestrated series of transformations that mimic the proposed biosynthetic pathway, culminating in the revised structure of Lancilactone C.

Figure 1: Synthetic workflow for Lancilactone C total synthesis illustrating the domino reaction sequence and its biosynthetic relevance.

4.1.2 Detailed Experimental Procedure

Materials and Equipment:

- Anhydrous solvents (dichloromethane, tetrahydrofuran, toluene)

- Nitrogen atmosphere setup

- Standard glassware for organic synthesis (round-bottom flasks, reflux condensers, separatory funnels)

- Chromatography equipment for purification (silica gel, TLC plates)

- Spectroscopic analysis instruments (NMR, MS, IR)

Step 1: Preparation of Oxidation Precursor

- Begin with appropriately functionalized triterpenoid precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M concentration) under nitrogen atmosphere.

- Cool the solution to 0°C and add oxidant (e.g., 2.2 equiv of pyridinium chlorochromate or optimized oxidizing agent) portionwise over 15 minutes.

- Stir the reaction mixture at 0°C for 1 hour, then allow to warm slowly to room temperature and monitor by TLC until complete consumption of starting material.

- Work up by careful quenching and extraction, followed by silica gel chromatography to isolate the oxidized intermediate.

Step 2: Domino [4+3] Cycloaddition Sequence

- Dissolve the oxidized intermediate (1.0 equiv) in anhydrous toluene (0.05 M concentration) under nitrogen.

- Heat the solution to 80°C and maintain with stirring for 4-8 hours, monitoring reaction progress by TLC and/or LC-MS.

- The domino sequence proceeds through:

- In situ generation of diene/dienophile system

- Intermolecular Diels-Alder cyclization

- Elimination of leaving group

- Electrocyclization to form the seven-membered ring

- Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 3: Purification and Characterization

- Purify the crude product by flash chromatography on silica gel using optimized eluent system (e.g., hexane/ethyl acetate gradient).

- Characterize the synthetic Lancilactone C using comprehensive spectroscopic methods:

- ¹H and ¹³C NMR: Compare with reported data for structural validation

- High-Resolution Mass Spectrometry: Confirm molecular formula

- Optical Rotation: Verify stereochemical integrity

- IR Spectroscopy: Functional group analysis

Notes and Troubleshooting:

- Strict exclusion of moisture and oxygen is crucial for high yields in the electrocyclization step.

- The domino reaction may require temperature optimization depending on specific substrate structure.

- If reaction stalls, consider screening Lewis acid catalysts to promote the cycloaddition steps.

- Storage of synthetic Lancilactone C should be at -20°C under inert atmosphere to prevent decomposition.

Anti-HIV Activity Assessment

4.2.1 HIV Replication Inhibition Assay

This protocol details the standardized procedure for evaluating the inhibition of HIV replication in H9 lymphocytes by Lancilactone C, based on the original isolation study and subsequent pharmacological characterization. [1]

Materials and Reagents:

- H9 lymphocyte cell line (ATCC HTB-176)

- HIV-1 stock (appropriate clade, TCID₅₀ determined)

- Lancilactone C test compound (synthetic or isolated)

- Antiretroviral drug positive control (e.g., AZT)

- Cell culture media (RPMI-1640 with 10% FBS and antibiotics)

- p24 antigen ELISA kit or RT-PCR reagents for viral quantification

- Cell viability assay reagents (MTT or Alamar Blue)

Experimental Workflow:

Figure 2: Experimental workflow for anti-HIV activity assessment of Lancilactone C in H9 lymphocytes.

Detailed Procedure:

Cell Culture and Infection:

- Maintain H9 lymphocytes in complete RPMI-1640 medium at 37°C in 5% CO₂, ensuring cell viability >95% before experimentation.

- For infection, concentrate cells to 1×10⁶ cells/mL and incubate with HIV-1 stock at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C with gentle agitation.

- Remove excess virus by washing cells twice with pre-warmed phosphate-buffered saline (PBS), then resuspend in complete medium at 5×10⁵ cells/mL.

Compound Treatment and Incubation:

- Prepare Lancilactone C stock solution in DMSO (ensure final DMSO concentration ≤0.1% in all treatments).

- Serially dilute the compound in culture medium to achieve final test concentrations (typically ranging from 0.1 to 100 μg/mL).

- Distribute infected cell suspension into 24-well plates (1 mL/well) and add compound treatments in triplicate for each concentration.

- Include appropriate controls:

- Infected, untreated cells (virus control)

- Uninfected, untreated cells (cell control)

- Infected cells treated with known antiretroviral (positive control)

- Incubate plates at 37°C in 5% CO₂ for 5-7 days, monitoring daily for cytopathic effects.

Viral Quantification and Data Analysis:

- Collect culture supernatants by centrifugation (500 × g, 10 minutes) for viral load assessment.

- Quantify HIV replication using p24 antigen capture ELISA according to manufacturer's protocol, or alternatively, measure viral RNA by RT-PCR.

- Assess cell viability using MTT assay: Add 50 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, then solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

- Calculate percent inhibition of HIV replication relative to virus control and percent cell viability relative to cell control.

- Generate dose-response curves and determine EC₅₀ (50% effective concentration for antiviral activity) and CC₅₀ (50% cytotoxic concentration) using appropriate statistical software (e.g., GraphPad Prism).

- Compute therapeutic index (TI) as CC₅₀/EC₅₀.

Quality Control Considerations:

- Ensure consistency in viral stock potency across experiments by regular titration.

- Maintain DMSO concentration constant across all treatments to avoid solvent effects.

- Include quality control checks for p24 ELISA (standard curve, controls) to assure assay validity.

- Repeat experiments at least three times independently to ensure reproducibility.

Research Implications and Future Directions

Therapeutic Potential and Applications

The successful total synthesis and structural elucidation of Lancilactone C opens several promising avenues for HIV therapeutic development. The compound's favorable cytotoxicity profile distinguishes it from many existing antiretroviral drugs, suggesting potential for reduced side effects during long-term treatment. [2] [1] This attribute is particularly valuable given that current combination antiretroviral therapies (cART), while effective at suppressing viral replication, are often associated with undesirable side effects that diminish quality of life and complicate treatment adherence, especially in patients undergoing long-term therapy. [5] The novel chemical scaffold of Lancilactone C presents opportunities for developing antiretroviral agents with potentially new mechanisms of action, which could address the persistent challenge of multidrug-resistant HIV strains that emerge from the high mutation rate of the virus.

The domino synthesis approach developed by the Kyoto University team enables production of Lancilactone C and structural analogs in quantities sufficient for comprehensive preclinical evaluation, addressing the critical limitation of natural scarcity that has historically impeded research progress. [3] [4] This synthetic accessibility facilitates systematic structure-activity relationship (SAR) studies to optimize antiviral potency, improve pharmacological properties, and potentially expand the compound's activity spectrum. Furthermore, the biomimetic nature of the synthetic route suggests possibilities for biocatalytic production or metabolic engineering approaches to scale up production, should Lancilactone C or its analogs progress toward clinical development. The convergence of synthetic accessibility, novel structure, and promising biological profile positions Lancilactone C as a valuable lead compound in the ongoing search for improved HIV therapeutics.

Integration with Current HIV Cure Strategies

Recent advances in HIV cure research have emphasized the "kick and kill" approach for eradicating latent viral reservoirs, which represent the primary barrier to complete HIV cure. [6] [7] While Lancilactone C has demonstrated direct anti-HIV activity in infected lymphocytes, its potential role in reservoir-targeted strategies warrants investigation. The remarkable success of latency reversing agents like EBC-46 and its analogs, which have shown ability to activate dormant HIV in up to 90% of treated cells, suggests that combination approaches targeting both active and latent viral populations may represent the future of HIV eradication efforts. [7]

Future research directions for Lancilactone C should include:

- Evaluation of latency reversal potential in primary cell models of HIV latency

- Assessment of reservoir reduction in humanized mouse models or other advanced animal models

- Combination studies with immunotherapies that could eliminate revealed infected cells

- Exploration of synergies with existing antiretroviral agents to enhance potency and reduce resistance development

- Delivery optimization potentially incorporating advanced nanoparticle formulations similar to the LNP X technology recently developed for mRNA delivery to HIV reservoir cells [6]

The development of Lancilactone C as part of a comprehensive HIV therapeutic strategy aligns with the growing recognition that effective long-term management or cure of HIV infection will likely require multi-target approaches addressing both active replication and persistent reservoirs. The compound's unique structural features and synthetic accessibility provide a solid foundation for these investigations, potentially contributing to the next generation of HIV therapeutics aimed at complete viral eradication rather than mere suppression.

Conclusion

The recent achievements in Lancilactone C research, particularly the total synthesis and structural revision accomplished by the Kyoto University group, have transformed this rare natural product from a biological curiosity into a tractable lead compound for anti-HIV drug development. The development of an efficient domino synthetic strategy has not only clarified the true molecular structure of Lancilactone C but also provided practical access to the compound and its analogs for thorough biological evaluation. The confirmed anti-HIV activity in lymphocyte models, coupled with an absence of cytotoxicity, presents a promising therapeutic profile that addresses significant limitations of current antiretroviral regimens.

These application notes provide comprehensive experimental protocols to support further investigation and development of Lancilactone C as a potential anti-HIV therapeutic agent. The synthetic methodologies detailed herein enable production of the compound in practical quantities, while the biological assessment protocols facilitate standardized evaluation of both the natural product and synthetic analogs. As research progresses, the unique structural features of Lancilactone C combined with its promising biological activity profile position it as a valuable candidate for the ongoing development of novel HIV therapeutics with improved efficacy, reduced side effects, and potentially novel mechanisms of action. The integration of such innovative natural product-derived compounds with emerging technologies for targeting viral reservoirs represents a promising frontier in the continued effort to develop more effective solutions for HIV infection.

References

- 1. Novel anti - HIV C and related triterpenes from Kadsura... lancilactone [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in producing the anti - HIV compound Lancilactone C [phys.org]

- 3. Total Synthesis and Structure Revision of (+)- Lancilactone C [pubmed.ncbi.nlm.nih.gov]

- 4. Rare But Natural HIV Replication Inhibitor... | Technology Networks [technologynetworks.com]

- 5. Frontiers | Natural Products as Anti - HIV Agents and Role in... [frontiersin.org]

- 6. Breakthrough in search for HIV cure leaves researchers ‘overwhelmed [theguardian.com]

- 7. Cancer-fighting compound shows immense potential to eradicate HIV [medicalxpress.com]

Lancilactone A triterpenoid biological activity

Chemical Identity of Lancilactone A

This compound is defined as a triterpene lactone [1]. Triterpenes are a class of chemical compounds composed of six isoprene units with the molecular formula C₃₀H₄₈ [2]. The following table summarizes its core chemical properties:

| Property | Description |

|---|---|

| CAS Number | 218915-15-2 [1] |

| Molecular Formula | C₃₀H₄₀O₅ [1] |

| Molecular Weight | 480.64 g/mol [1] |

| Chemical Class | Triterpene lactone [1] |

| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] |

Reported Biological Activity of Lancilactone C

Recent breakthroughs have focused on Lancilactone C, a compound closely related to this compound within the same family. The key findings are summarized below [3] [4] [5].

| Property | Description |

|---|---|

| Biological Activity | Inhibition of HIV replication [3] [4] [5] |

| Experimental Model | H9 lymphocytes [5] |

| Cytotoxicity | Non-cytotoxic in mammalian cells [3] [4] [5] |

| Significance | Potential as a lead candidate for developing novel anti-HIV drugs due to its efficacy and lack of cytotoxicity [3] [4]. |

Total Synthesis and Structure Revision of Lancilactone C

A research group at Kyoto University achieved the first total synthesis of Lancilactone C, which led to a critical revision of its originally proposed chemical structure [3] [4] [5].

Key Synthetic Strategy

The synthesis was accomplished via a domino reaction sequence that efficiently constructed its unique seven-membered ring system. This sequence involved [5]:

- A [4 + 3] cycloaddition

- Oxidation

- A Diels-Alder reaction

- Elimination

- Electrocyclization

This synthetic approach was inspired by the compound's plausible biosynthetic pathway [5]. The experimental workflow for this process is summarized in the following diagram.

Protocol Insights: Structure Revision

The total synthesis proved that the originally proposed structure for Lancilactone C was incorrect. The synthetic team derived the true structure by comparing their synthetic compounds to natural samples using spectral data and insights from biosynthesis [3] [4]. The relationship between the proposed and true structures is illustrated below.

Application Notes for Research Scientists

- Lead Compound Optimization: The successful total synthesis of Lancilactone C opens avenues for structural optimization [3] [4]. Researchers can now systematically create analogs to improve anti-HIV potency, optimize pharmacokinetic properties, and reduce potential toxicity.

- Synthetic Methodology: The domino electrocyclization strategy is a powerful tool for constructing complex triterpenoid skeletons [5]. This protocol can be adapted to synthesize other lancilactones and related natural products with similar ring systems for structure-activity relationship (SAR) studies.

- Mechanistic Studies: The non-cytotoxic nature of Lancilactone C makes it an attractive candidate for probing novel mechanisms of HIV inhibition [3]. Future work should focus on identifying its specific molecular target within the HIV replication cycle.

- Addressing Drug Development Challenges: A key advantage of this research line is the potential to develop "less problematic anti-HIV drugs" that could alleviate the burden of continuous medication and complex multi-drug therapies for patients [4].

Knowledge Gaps and Future Directions

- This compound Bioactivity: While this compound is identified as a triterpene lactone, its specific biological activities and molecular targets require experimental investigation [1].

- Mechanism of Action: The precise mechanism by which Lancilactone C inhibits HIV replication remains unknown and is a critical area for future research [3] [5].

- In Vivo Validation: The promising in vitro data for Lancilactone C needs to be followed up with in vivo studies in appropriate animal models to validate its efficacy and safety profile.

References

- 1. | TargetMol this compound [targetmol.com]

- 2. Triterpene - Wikipedia [en.wikipedia.org]

- 3. Researchers create total synthesis of HIV replication... | ScienceDaily [sciencedaily.com]

- 4. Advances in producing the anti-HIV compound Lancilactone C [phys.org]

- 5. Total Synthesis and Structure Revision of (+)- Lancilactone C [pubmed.ncbi.nlm.nih.gov]

Troubleshooting Guide: Common Purification Challenges

The following table outlines common problems, their potential causes, and corrective actions based on general chromatography principles [1] [2] [3].

| Problem | Potential Causes | Corrective Actions |

|---|---|---|

| Low Yield | Protein/protein or protein/metal interactions; suboptimal flow rate; incomplete elution [1] [4]. | Use inert column hardware; reduce flow rate during loading/elution; optimize imidazole concentration or pH for elution [1] [4]. |

| Poor Purity | Inadequate washing; non-specific binding; contaminants with similar properties [1] [3]. | Increase stringency of wash buffers (e.g., add low [1] or include a polishing step (e.g., Size Exclusion or Ion Exchange) [5]. |

| Poor Resolution | Low column efficiency (N); poor selectivity (α); insufficient retention (k) [3]. | Use a column with smaller particles or different chemistry; adjust mobile phase pH or solvent composition; use a weaker elution solvent to increase k [3]. |

| Retention Time Drift | Mobile phase decomposition; temperature fluctuations; pump instability [2]. | Prepare fresh mobile phase daily; use a column oven for temperature control; perform regular pump maintenance [2]. |

| Clogged Column/High Pressure | Particulate matter in sample; buffer precipitation; accumulated contaminants [1]. | Always clarify samples by centrifugation or filtration; filter buffers; implement a regular column cleaning regimen [1]. |

FAQs for Purification Scientists

Here are answers to some frequently asked questions that arise during method development and troubleshooting.

Q1: How can I improve the resolution of my HPLC separation? You can improve resolution (Rs) by manipulating the three terms in the resolution equation: efficiency (N), selectivity (α), and retention (k) [3].

- Increase Efficiency (N): Use a column with a smaller particle size or a longer column. Reducing system extra-column volume also helps [3].

- Adjust Selectivity (α): This is often the most effective approach. Change the column stationary phase (e.g., from C18 to phenyl), modify the mobile phase pH to alter the ionization state of analytes, or change the organic solvent type (e.g., from methanol to acetonitrile) [4] [3].

- Optimize Retention (k): Use a weaker solvent in the mobile phase to increase retention, ensuring the retention factor (k) is ideally between 2 and 10 [3].

Q2: My compound's retention time is inconsistent between runs. What should I check? Retention time drift is commonly caused by [2]:

- Mobile Phase Issues: Ensure consistency in mobile phase preparation (pH, buffer concentration, and solvent percentage). Prepare fresh mobile phase frequently and use high-quality solvents.

- Temperature Fluctuations: Even small changes in ambient temperature can affect retention. Always use a column oven to maintain a stable temperature.

- Instrument Issues: Check for pump malfunctions, such as worn seals or check valves, which can cause an inconsistent flow rate. Regular system maintenance is key.

Q3: What steps can I take to prevent my column from clogging? Preventative measures are crucial for column longevity [1]:

- Sample Preparation: Always centrifuge or filter your samples (e.g., using a 0.22µm or 0.45µm filter) to remove insoluble material before injection.

- Buffer Preparation: Ensure all buffers are properly filtered and soluble at the working temperature and concentration.

- Column Cleaning: Follow the manufacturer's recommended cleaning procedures. For severe contamination, cleaning with solutions containing SDS (with no K+ to prevent precipitation) or 6 M guanidinium-HCl can remove aggregated proteins [1].

Q4: How do I choose between native and denaturing purification conditions? The choice depends on the nature and location of your target protein [1]:

- Native Conditions: Use when the protein is soluble and you wish to purify it in its functional, folded state. The buffers used are nondenaturing (e.g., without urea or guanidinium-HCl).

- Denaturing Conditions: Use when the protein is insoluble and forms inclusion bodies, or if you need to solubilize a membrane protein. Conditions typically involve buffers containing 6-8 M urea or guanidinium-HCl to denature the protein and keep it in solution [1].

Experimental Workflows

The following workflows outline the core steps for two common purification strategies.

- Key Considerations for Native Purification:

- Clarification: It is critical to remove insoluble material from the lysate by centrifugation or filtration before loading to prevent column clogging [1].

- Flow Rate: Due to the high binding specificity of some resins, using a slower flow rate during sample loading (e.g., 0.5-1 mL/min for a 1mL column) can significantly improve protein yield [1].

- Elution: A gradient elution with imidazole (e.g., from 0 to 250 mM) is standard. Monitor where your target protein elutes, as it can occur at relatively low concentrations (25-45 mM) depending on the His-tag's accessibility [1].

- Key Considerations for Denaturing Purification:

- Buffer Preparation: After adding urea, the pH of the buffer will drop. It is essential to readjust the pH to the desired value after the denaturant is completely dissolved [1].

- Binding Incubation: For best results with denatured proteins, an overnight incubation of the sample with the resin can improve binding efficiency [1].

- Elution Options: Elution can be achieved either through a step-wise pH drop (as shown in the workflow) or, alternatively, by using a gradient of imidazole in a denaturing buffer [1].

References

- 1. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]

- 2. Drift in Retention : Causes, Corrections, and Prevention... Time HPLC [uhplcs.com]

- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 4. Innovations in Liquid Chromatography : 2025 HPLC Column and... [chromatographyonline.com]

- 5. Purification Protocols [wolfson.huji.ac.il]

Lancilactone A stability in solution

What We Know About Lancilactone A

Direct, publicly available scientific studies on the stability of this compound in solution are currently lacking. The core information comes from a commercial supplier's website.

| Property | Reported Value / Information | Source / Context |

|---|---|---|

| Recommended Storage (Powder) | -20°C for 3 years [1] | Supplier's handling instructions |

| Recommended Storage (Solution) | -80°C for 1 year [1] | Supplier's handling instructions |

| Molecular Formula | C30H40O5 [1] | Chemical identifier |

| Molecular Weight | 480.64 g/mol [1] | Chemical identifier |

| Solubility & Formulation | No specific data found; supplier provides a general in vivo formulation calculator using DMSO, PEG300, Tween 80, and saline [1] | Implies common laboratory solvents are used |

A Framework for Your Stability Studies

In the absence of established protocols, you can design your own stability study based on standard pharmaceutical practices. The workflow below outlines this systematic approach.

Diagram: A systematic workflow for designing a stability study for this compound.

FAQs and Troubleshooting

Based on common laboratory challenges, here are some anticipated questions and guidance.

| Question / Issue | Recommended Action & Notes |

|---|---|

| No stability data for my solvent/buffer. | Begin with a forced degradation study: expose a solution to stress conditions (e.g., heat, acid, base, light) and analyze changes with HPLC-MS to identify degradation products and vulnerable sites in the molecule. |